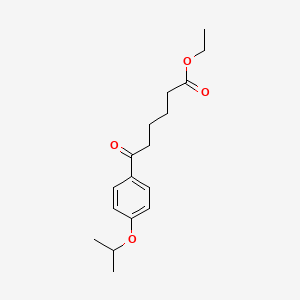

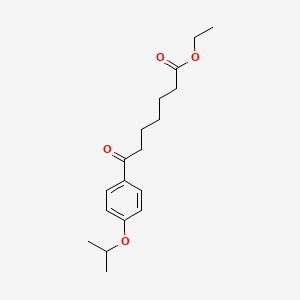

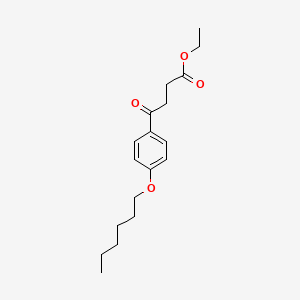

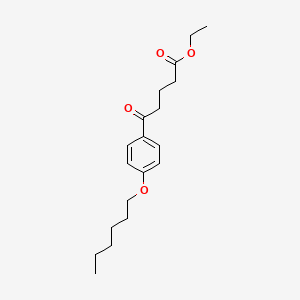

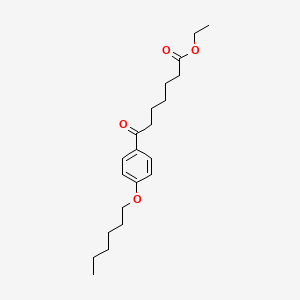

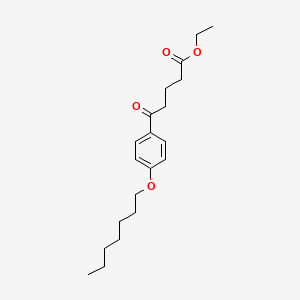

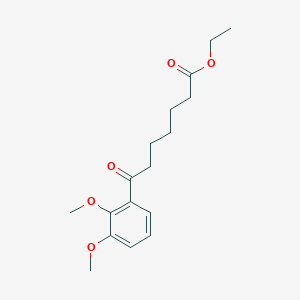

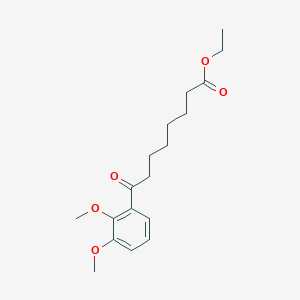

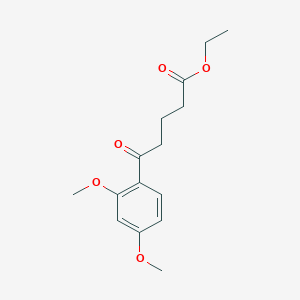

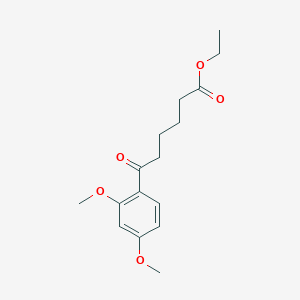

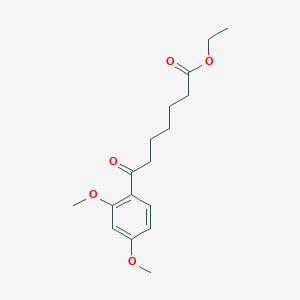

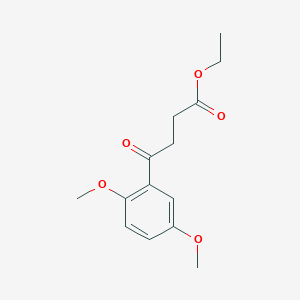

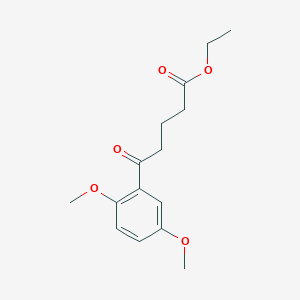

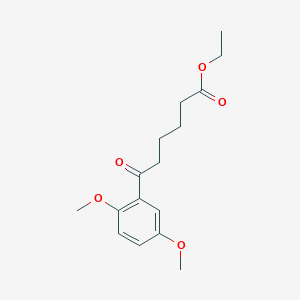

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate carboxylic acid or its derivative with an alcohol under esterification conditions. The presence of the chloro and methylthio substituents on the phenyl ring suggests that a suitable precursor would be used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbonyl group, an ether group, and a phenyl ring. The chloro and methylthio substituents on the phenyl ring would likely influence the electronic properties of the molecule .Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, reduction, and transesterification. The presence of the chloro and methylthio substituents on the phenyl ring could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an ester, it would likely be polar and could potentially form hydrogen bonds. The presence of the chloro and methylthio substituents could also influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Analysis

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate and similar compounds have been a subject of interest in synthetic chemistry, primarily focusing on the synthesis of complex molecules and analyzing their molecular structures:

Synthesis through Reaction of Chlorodithioformates :

- Ethyl and phenyl chlorodithioformate were reacted with Grignard reagents, including phenylmagnesium bromide and p-tolylmagnesium bromide, to produce substituted thioketones. This reaction showcased the synthesis of complex organic compounds using chlorodithioformates, which could be structurally related to Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate (Larsson & Lawesson, 2010).

Biosynthesis for Chiral Drugs :

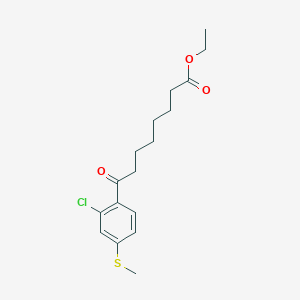

- The compound was used in a study that identified a new NADH-dependent carbonyl reductase capable of efficiently reducing a similar e-ketoester, ethyl 8-chloro-6-oxooctanoate (ECOO), to its hydroxy ester form. This chiral precursor is vital for synthesizing (R)-α-lipoic acid, indicating the compound's role in producing chiral drugs (Chen et al., 2014).

Crystal and Molecular Structure Characterization :

- Various compounds with structures similar to Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate were synthesized and characterized using advanced techniques like NMR, mass spectral analysis, and X-ray diffraction studies. These studies contribute to understanding the molecular structure, stability, and interactions of complex organic compounds (Achutha et al., 2017).

Direcciones Futuras

Future research on this compound could involve exploring its potential applications, studying its reactivity, and investigating its physical and chemical properties in more detail. If it’s intended for use in a biological context, studies could also be conducted to understand its mechanism of action and potential therapeutic effects .

Propiedades

IUPAC Name |

ethyl 8-(2-chloro-4-methylsulfanylphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3S/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(22-2)12-15(14)18/h10-12H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDUAKVCGRQAIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)SC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2-Chloro-4-(methylthio)phenyl)-8-oxooctanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.